5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Description
5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (CAS 141819-91-2) is a heterocyclic compound with a molecular formula of C₁₂H₈F₃NO₃ and a molecular weight of 271.2 g/mol . Its structure comprises a 1,3-oxazole core substituted with a methyl group at position 5, a 4-(trifluoromethyl)phenyl group at position 2, and a carboxylic acid moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)16-10(19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTRHGBRFUJAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651756 | |
| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355020-55-2 | |
| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide
The synthesis of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide involves several key steps:
Formation of Ethyl Ethoxymethyleneacetoacetic Ester : This is achieved by reacting ethylacetoacetate, triethylorthoformate, and acetic anhydride at temperatures between 75°C and 150°C.
Formation of Ethyl-5-methylisoxazole-4-carboxylate : The ethyl ethoxymethyleneacetoacetic ester is then combined with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate at temperatures ranging from -20°C to 10°C.
Formation of 5-Methylisoxazole-4-carboxylic Acid : This is obtained by reacting the ethyl-5-methylisoxazole-4-carboxylate with a strong acid.
Crystallization of 5-Methylisoxazole-4-carboxylic Acid : The acid is crystallized using solvents such as toluene, acetic acid, or their mixture.
Formation of 5-Methylisoxazole-4-carbonyl Chloride : The crystallized acid is reacted with thionyl chloride.
Final Synthesis : The carbonyl chloride is then reacted with trifluoromethyl aniline and an amine base to form the desired compound.
Solvents Used in Crystallization
| Solvent | Characteristics |
|---|---|
| Toluene | Aromatic hydrocarbon |
| Acetic Acid | Polar solvent |
| Ethyl Acetate | Moderately polar solvent |
| Acetonitrile | Highly polar solvent |
| Chlorinated Solvents | Highly polar and toxic |
| Isopropyl Ether | Moderately polar solvent |
Research Findings and Challenges
- Structural Similarity : The structural similarity between 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide and the target compound suggests that similar synthesis pathways could be applicable.
- Solvent Selection : The choice of solvent plays a crucial role in crystallization and reaction efficiency. Polar solvents like acetonitrile and chlorinated solvents are effective but may pose environmental concerns.
- Reaction Conditions : Temperature and reaction time are critical in achieving high yields and purity. Optimization of these conditions is essential for each step of the synthesis.
Biological Activity
5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H8F3NO3
- Molecular Weight : 273.19 g/mol
- CAS Number : 1403564-06-6
The compound features a trifluoromethyl group, which has been shown to enhance biological activity in various contexts, particularly in drug design.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, modifications of similar oxazole derivatives have demonstrated significant cytotoxicity with IC50 values as low as 1.143 µM against renal cancer cell lines .
- Inhibition of Enzymatic Activity : It has been noted for its inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .
- Anti-inflammatory Properties : Compounds with similar structural motifs have been reported to possess anti-inflammatory effects, potentially making this compound a candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Sirtuin Inhibition : The compound may inhibit Sirtuin 2 (SIRT2), a protein involved in regulating cellular processes such as aging and inflammation .
- Carbonic Anhydrase Inhibition : As a selective inhibitor of carbonic anhydrase II, it could modulate pH levels in tissues, impacting tumor microenvironments .
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of oxazole derivatives on human cancer cell lines. The results indicated that derivatives similar to this compound exhibited selective toxicity towards ovarian and renal cancer cells with IC50 values ranging from 1.143 µM to 9.27 µM .
Study 2: Enzyme Inhibition
Research focused on the inhibition of HDACs by oxazole derivatives revealed that these compounds could significantly suppress cancer cell proliferation by modulating gene expression associated with cell cycle regulation .
Data Table: Biological Activities and IC50 Values
Scientific Research Applications
Immunosuppressive Properties
One of the notable applications of this compound is its role as an immunosuppressive agent. It is structurally related to Leflunomide, a drug used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. Leflunomide inhibits pyrimidine synthesis, which is crucial for lymphocyte proliferation and thus helps in reducing the immune response in these conditions .
Antirheumatic Agent
The compound has been studied for its potential as an antirheumatic agent. Research indicates that it can modulate immune responses effectively, making it suitable for further development in treating chronic inflammatory diseases .
Synthesis Techniques
The synthesis of 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid involves various organic reactions that yield high-purity products. For instance, novel zwitterionic derivatives have been synthesized that show promising biological activities .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to explore how modifications to the oxazole ring and substituents affect biological activity. These studies are critical for optimizing the compound's efficacy and minimizing side effects .
Safety Data
Safety data sheets indicate that while handling this compound, standard laboratory safety protocols should be observed due to potential hazards associated with its chemical properties .
Clinical Studies on Leflunomide
Clinical trials have demonstrated the effectiveness of Leflunomide (the active form related to this compound) in managing symptoms of rheumatoid arthritis, showing significant improvements in patient health outcomes compared to placebo groups .
Experimental Studies
Experimental studies using animal models have indicated that derivatives of this compound exhibit anti-inflammatory properties, supporting their potential use in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
a. 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
- Molecular Formula: C₁₂H₈F₃NO₃ (same as target compound)
- Key Difference : The trifluoromethyl group is at the meta position on the phenyl ring (vs. para in the target compound).
- Computational studies suggest reduced dipole moments compared to the para isomer .
b. 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 18735-74-5)
- Molecular Formula: C₁₁H₉NO₃
- Molecular Weight : 203.19 g/mol
- Key Difference : Lacks the trifluoromethyl group; phenyl substituent only.
- Impact : Lower lipophilicity (logP ≈ 1.8 vs. 3.2 for the target compound) and a lower melting point (182–183°C). This simpler structure is less metabolically stable but more synthetically accessible .
Heterocyclic Core Modifications
a. 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS 924868-87-1)
- Molecular Formula: C₁₃H₁₀F₃NO₂S
- Key Difference : Oxazole oxygen replaced with sulfur (thiazole core).
- Impact : Thiazoles generally exhibit higher polarizability and stronger hydrogen-bonding capacity. This derivative has a molecular weight of 301.28 g/mol and may show enhanced binding to metal-containing enzymes .
b. 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Functional Group Variations
a. Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0)
- Molecular Formula: C₁₂H₁₁NO₃
- Key Difference : Carboxylic acid replaced with a methyl ester.
- Impact : Increased hydrophobicity (logP ≈ 2.5) and improved cell membrane permeability. The ester can hydrolyze in vivo to release the active carboxylic acid .
b. 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
- Molecular Formula: C₁₅H₁₁NO₄S
- Key Difference : Methoxyphenyl and thiophene substituents.
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Heterocycle | Melting Point (°C) | logP (Predicted) |
|---|---|---|---|---|---|---|
| 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (Target) | C₁₂H₈F₃NO₃ | 271.2 | 4-CF₃Ph, 5-Me, 4-COOH | Oxazole | Not reported | 3.2 |
| 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | C₁₂H₈F₃NO₃ | 271.2 | 3-CF₃Ph, 5-Me, 4-COOH | Oxazole | Not reported | 3.1 |
| 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | C₁₁H₉NO₃ | 203.19 | Ph, 5-Me, 4-COOH | Oxazole | 182–183 | 1.8 |
| 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | C₁₃H₁₀F₃NO₂S | 301.28 | 3-CF₃Ph, 5-Me, 4-CH₂COOH | Thiazole | Not reported | 3.5 |
| Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Ph, 5-Me, 4-COOMe | Oxazole | Not reported | 2.5 |
Key Research Findings
Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound increases logP by ~1.4 compared to the non-fluorinated analog (CAS 18735-74-5), enhancing blood-brain barrier penetration .
Metabolic Stability : Oxazole derivatives generally exhibit higher metabolic stability than thiazoles due to reduced susceptibility to cytochrome P450 oxidation .
Synthetic Accessibility : Methyl ester derivatives (e.g., CAS 100063-41-0) are often intermediates in synthesizing carboxylic acid analogs, leveraging ester hydrolysis for final activation .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid?
The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting ethyl acetoacetate with a trifluoromethyl-substituted phenylhydrazine derivative, followed by cyclization using reagents like DMF-DMA (dimethylformamide dimethyl acetal). Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid . Optimization of reaction conditions (temperature, solvent polarity) is critical to suppress side products like regioisomeric oxazoles.
How can spectroscopic techniques (NMR, FTIR) characterize this compound?
- NMR : The -NMR spectrum typically shows a singlet for the methyl group at C5 (δ ~2.5 ppm) and aromatic protons from the 4-(trifluoromethyl)phenyl group (δ ~7.6–8.0 ppm). The carboxylic acid proton appears as a broad peak (δ ~12–14 ppm) in DMSO-d5. -NMR confirms the oxazole ring carbons (C2: ~160 ppm, C4: ~165 ppm) and the trifluoromethyl group (δ ~125 ppm, q, ≈ 270 Hz) .
- FTIR : Key peaks include O-H stretching (~2500–3000 cm), C=O (carboxylic acid, ~1700 cm), and C-F vibrations (~1100–1200 cm) .
What are the key physicochemical properties influencing its solubility and formulation?
The compound has a molecular weight of 285.18 g/mol (CHFNO), with a predicted pKa of ~2.5–3.0 due to the electron-withdrawing trifluoromethyl group, enhancing acidity. Low aqueous solubility (<1 mg/mL at pH 7) necessitates formulation with co-solvents (DMSO, PEG) or salt formation (e.g., sodium carboxylate). Thermal stability is moderate (mp ~113–115°C) .
Advanced Research Questions
How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can confirm the oxazole ring geometry and substituent orientation. For example, the trifluoromethyl group adopts a planar conformation with the phenyl ring, minimizing steric clashes. Hydrogen-bonding networks between carboxylic acid moieties often form dimeric structures in the crystal lattice .
What strategies address contradictions in biological activity data across structural analogs?
Discrepancies in enzyme inhibition (e.g., COX-2 or kinase assays) may arise from trifluoromethyl group positioning. Computational docking (AutoDock Vina) and molecular dynamics simulations can model interactions with active sites. For instance, replacing the 4-(trifluoromethyl)phenyl group with a 3-fluoro analog reduces steric hindrance in hydrophobic pockets, altering IC values .
How does the trifluoromethyl group impact metabolic stability in pharmacokinetic studies?
The CF group enhances metabolic resistance by reducing cytochrome P450-mediated oxidation. In vitro microsomal assays (human liver microsomes, NADPH) show a half-life >60 minutes, compared to ~15 minutes for non-fluorinated analogs. However, the carboxylic acid moiety may undergo glucuronidation, requiring prodrug strategies (e.g., esterification) to improve bioavailability .
What analytical methods validate purity for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
